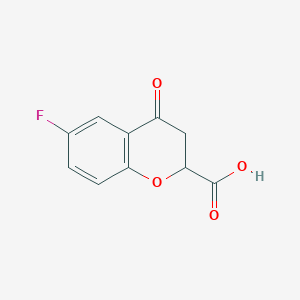
6-Fluoro-4-oxochroman-2-carboxylic acid
概要
説明
6-Fluoro-4-oxochroman-2-carboxylic acid, also known as 6-FOCA, is a fluorinated carboxylic acid . It has a molecular formula of C10H7FO4 and an average mass of 210.159 Da .
Synthesis Analysis
The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid involves a complex process . The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat . The synthesis involves the use of dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium (I) in dry benzene under argon atmosphere .Molecular Structure Analysis
The dihydro-pyran-one ring of 6-Fluoro-4-oxochroman-2-carboxylic acid adopts an envelope conformation with the asymmetric C atom in the flap position . In the crystal, the molecules are linked into zigzag chains along [100] by O-H⋯O hydrogen bonds and C-H⋯π interactions involving the benzene ring .Chemical Reactions Analysis
6-Fluoro-4-oxochroman-2-carboxylic acid is an intermediate in the synthesis of the drug Fidarestat, (2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4’-imidazolidine]-2’,5’-dione .科学的研究の応用
1. Aldose Reductase Inhibition in Diabetes Research
Field: Medicinal Chemistry and Pharmacology
Summary:
The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid serves as a crucial intermediate in the synthesis of the drug Fidarestat . Fidarestat exhibits potent inhibition of aldose reductases , making it a promising candidate for treating complications associated with diabetes . Aldose reductases play a role in the polyol pathway, which is implicated in diabetic complications.
Experimental Procedures:
Results:
将来の方向性
The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat, which shows strong inhibition to aldose reductases to cure incurable complications of diabetes . This suggests potential future directions in the development of treatments for diabetes-related complications .
特性
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXHZKFLLLJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380991 | |
| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-oxochroman-2-carboxylic acid | |
CAS RN |
105300-40-1 | |
| Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)
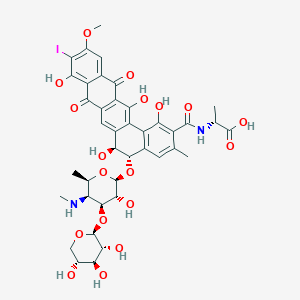
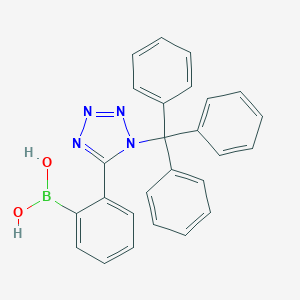
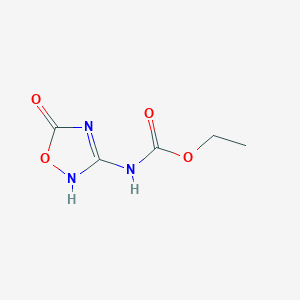
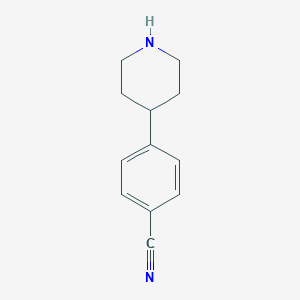
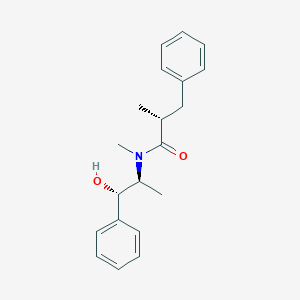
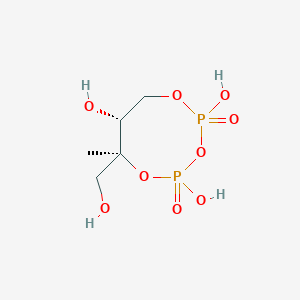
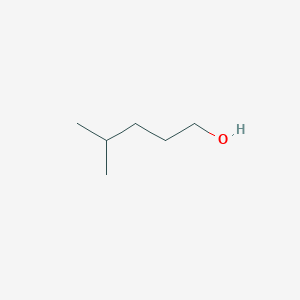

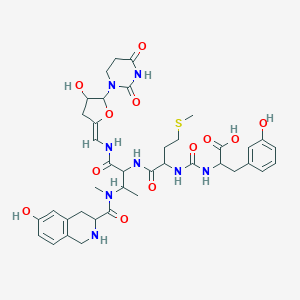
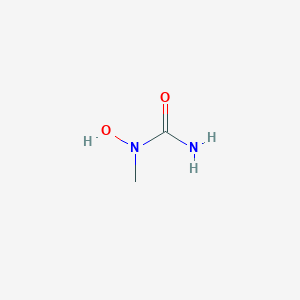
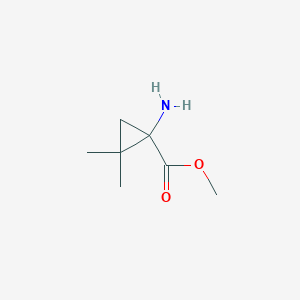
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)